Methyl 3-methyl-4-oxohex-2-enoate
Description
Methyl 3-methyl-4-oxohex-2-enoate is an α,β-unsaturated γ-ketoester characterized by a conjugated enone system (C=C and C=O groups) and a methyl ester moiety. Its structure includes a hex-2-enoate backbone with substituents at positions 3 (methyl) and 4 (oxo), making it a versatile intermediate in organic synthesis, particularly in cyclodimerization and heterocycle formation reactions . The compound’s reactivity is influenced by the electron-withdrawing ester group and the α,β-unsaturation, which facilitate nucleophilic additions and cyclizations.
Properties
CAS No. |
81734-01-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)6(2)5-8(10)11-3/h5H,4H2,1-3H3 |
InChI Key |
LYPLHWAXONFYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation reaction, where ethyl acetoacetate reacts with methyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ester, followed by elimination of ethanol to form the desired product.
Another method involves the aldol condensation of acetone with methyl acrylate, followed by dehydration to yield the α,β-unsaturated ketone. This intermediate can then be esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 3-methyl-4-hydroxyhex-2-enoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-methyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxohex-2-enoate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The ketone and ester functional groups are key sites for reactivity, allowing the compound to participate in addition, substitution, and elimination reactions. Molecular targets and pathways involved include enzyme active sites and metabolic pathways in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 3-methyl-4-oxohex-2-enoate
- Structural Difference : The ethyl ester variant replaces the methyl ester with an ethyl group.
- Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance. In cyclodimerization reactions, ethyl 3-methyl-4-oxohex-2-enoate forms (Z)-5-ethylidene-4-methylfuran-2(5H)-one under Brønsted acid catalysis, whereas the methyl ester may show distinct regioselectivity or kinetics .
- Application: Ethyl esters are often preferred in industrial processes for improved solubility in non-polar solvents.
Methyl Shikimate
- Structural Difference: Methyl shikimate is a cyclic ester (shikimic acid derivative) with a hydroxylated cyclohexene backbone, lacking the α,β-unsaturation and keto group of methyl 3-methyl-4-oxohex-2-enoate.
- Analytical Data : NMR spectra (¹H and ¹³C) and FTIR confirm the absence of conjugated carbonyl systems, with distinct peaks for aromatic protons (δ 6.0–7.0 ppm) and ester carbonyl (C=O at ~1700 cm⁻¹) .

- Application: Used in biosynthesis studies (e.g., precursor to aromatic amino acids), contrasting with the synthetic utility of this compound.
Sandaracopimaric Acid Methyl Ester
- Structural Difference: A diterpenoid methyl ester with a fused tricyclic framework, differing significantly in complexity and functional groups .
- Reactivity: The rigid terpene backbone limits conjugation effects, reducing reactivity toward nucleophiles compared to this compound.
- Natural Occurrence: Isolated from Austrocedrus chilensis resin, unlike the synthetic origin of this compound .

Key Findings :
Analytical and Spectroscopic Data
Gas Chromatography (GC) Retention Behavior
NMR Chemical Shifts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | 2.10 (s, CH₃), 6.25 (d, C=CH) | 170.5 (C=O), 195.2 (C=O ketone) |
| Methyl Shikimate | 3.70 (s, OCH₃), 6.55 (d, aromatic) | 167.8 (ester C=O), 130–140 (aromatic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


